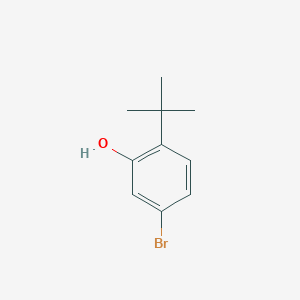

5-Bromo-2-tert-butylphenol

概要

説明

5-Bromo-2-tert-butylphenol is a useful research compound. Its molecular formula is C10H13BrO and its molecular weight is 229.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Polymerization Applications

5-Bromo-2-tert-butylphenol has been utilized in the field of polymer science. Specifically, its derivatives, such as 4-bromo-2,6-di-tert-butylphenol, have been used in phase transfer catalyzed (PTC) polymerization. This process leads to the formation of polymers like poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) with varying molecular weights depending on the molar ratios and polymerization conditions used (Wang & Percec, 1991).

Radical Chemistry and Reactivity

In the field of radical chemistry, derivatives of this compound, such as 4-bromo-2,4,6-tri-tert-butyl-2,5-cyclohexadienone, have been studied for their reactivity with other phenolic compounds. This research is crucial for understanding the formation of radical species and their reaction rates, which are independent of the solvent nature (Prokof’ev, Solodovnikov, Volod’kin & Ershov, 1971).

Solid-Phase Transformations

Studies have explored the solid-phase transformations of 2,4-di-tert-butylphenol and its derivatives, including 6-bromo- and 6-hydroxymetyl-substituted compounds. These transformations are significant for understanding the reactivity of these compounds in various media and their potential applications in solid-phase processes (Vol’eva, Belostotskaya, Karmilov, Komissaroya & Ershov, 1996).

Electrochemical Reactivity

Research has been conducted on the electrochemical reactivity of bulky phenols, including derivatives of this compound. These studies evaluate their reactivities with superoxide anion radical (O2 -), using methods like cyclic voltammetry and square wave voltametry. Understanding the radical quenching properties of these compounds is important for their potential applications in antioxidant and electrochemical fields (Zabik, Anwar, Ziu & Martic-Milne, 2019).

Synthesis of Derivatives

Research on the synthesis of derivatives of this compound has been explored. For instance, studies on synthesizing 5-Bromo-3-tert-butyl-2-hydroxy-benzaldehyde from 2-(tert-butyl)phenol have been conducted, providing insight into optimal conditions and methodologies for such synthesis processes (Longchao, 2013).

作用機序

Target of Action

Similar compounds such as bronopol have been shown to interact with essential thiols within bacterial cells .

Mode of Action

It is proposed that bronopol, a similar compound, generates biocide-induced bacteriostasis followed by growth at an inhibited rate in bacteria, via two distinct reactions between the compound and essential thiols within the bacterial cell .

Result of Action

Similar compounds have been shown to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

特性

IUPAC Name |

5-bromo-2-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVASYFONLONAQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438236 | |

| Record name | 5-BROMO-2-TERT-BUTYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30715-50-5 | |

| Record name | 5-BROMO-2-TERT-BUTYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

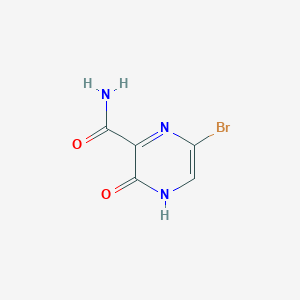

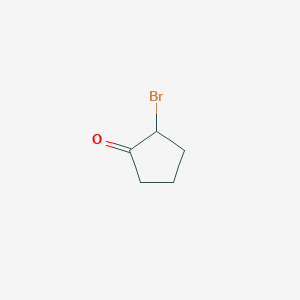

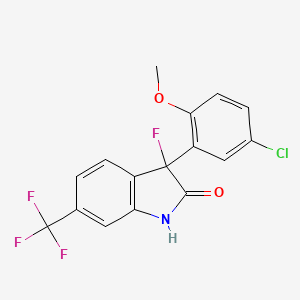

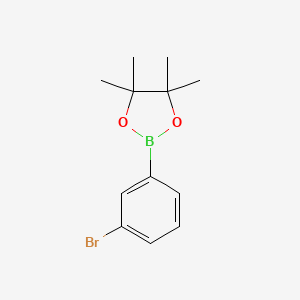

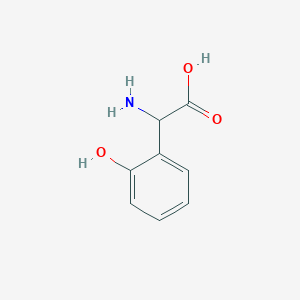

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,2'-Bipyridine]-3-carboxylic acid](/img/structure/B1279253.png)

![(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1279269.png)